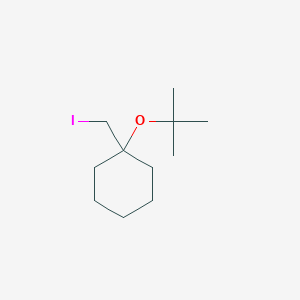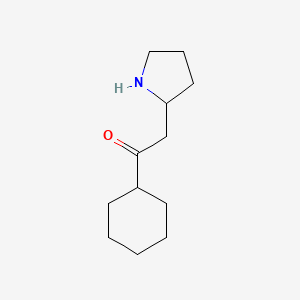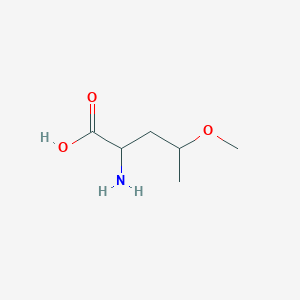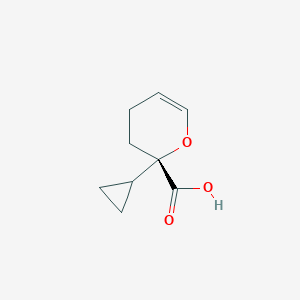
(3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol is an organic compound that features a pyridine ring substituted with a fluorine atom at the 3-position and a methoxy group at the 6-position, along with a phenyl group attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of Substituents: The fluorine atom and methoxy group are introduced through nucleophilic substitution reactions. For example, fluorination can be achieved using reagents like Selectfluor, while methoxylation can be performed using methanol in the presence of a base.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction, where phenylmagnesium bromide reacts with a suitable pyridine derivative.
Formation of the Methanol Moiety: The final step involves the reduction of a carbonyl group to form the methanol moiety, which can be achieved using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Selectfluor for fluorination, methanol and a base for methoxylation.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The phenyl group and methanol moiety can also play a role in modulating the compound’s overall activity and pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
(3-Fluoro-6-methoxypyridin-2-yl)methanol: Lacks the phenyl group, which may result in different biological activities.
(3-Fluoro-6-methoxypyridin-2-yl)(4-methylphenyl)methanol: Contains a methyl group on the phenyl ring, which can alter its chemical and biological properties.
(3-Fluoro-6-methoxypyridin-2-yl)(phenyl)ethanol: Has an ethyl group instead of a methanol moiety, affecting its reactivity and interactions.
Uniqueness
(3-Fluoro-6-methoxypyridin-2-yl)(phenyl)methanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups on the pyridine ring, along with the phenyl and methanol moieties, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C13H12FNO2 |
|---|---|
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
(3-fluoro-6-methoxypyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12FNO2/c1-17-11-8-7-10(14)12(15-11)13(16)9-5-3-2-4-6-9/h2-8,13,16H,1H3 |
Clave InChI |
TZKAFPXFRPFZDX-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)F)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



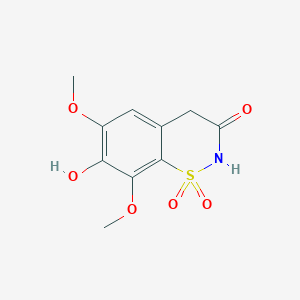
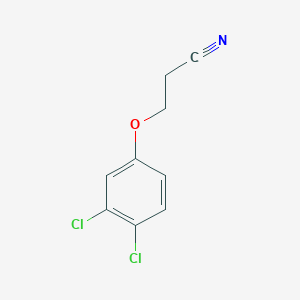


![(E,6R)-6-[(3R,8S,10S,12S,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13083009.png)
